molecular formula C17H21N3O2S2 B5678904 7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane

7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5678904
M. Wt: 363.5 g/mol
InChI Key: CIISTNJRZDWAKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds often involves key intermediate steps that combine different organic building blocks. For example, Brubaker and Colley (1986) synthesized similar 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes through alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, demonstrating a method that might be applicable to our compound of interest (Brubaker & Colley, 1986).

Molecular Structure Analysis

Spiro compounds like 7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane exhibit complex molecular structures that are central to their chemical behavior. Chimichi, Nesi, and Neri (1984) explored the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, highlighting the intricate nature of spiro compound synthesis and the importance of regiospecific reactions (Chimichi, Nesi, & Neri, 1984).

Chemical Reactions and Properties

The chemical behavior of spiro compounds is influenced by their unique structures. For instance, Rashevskii et al. (2020) demonstrated enhanced reactivity in certain spiro compound derivatives through the Castagnoli-Cushman reaction, indicating that the spiro center can significantly impact the compound's reactivity and interaction with other chemicals (Rashevskii et al., 2020).

properties

IUPAC Name

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-12-7-13-15(18-11-19-16(13)24-12)23-8-14(21)20-5-2-3-17(9-20)4-6-22-10-17/h7,11H,2-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIISTNJRZDWAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)N3CCCC4(C3)CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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